molecular formula C20H23N3O2 B11141230 2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide

Cat. No.: B11141230
M. Wt: 337.4 g/mol
InChI Key: GJGLQCATHSKGRT-UHFFFAOYSA-N
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Description

The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide features a bicyclo[2.2.1]hept-5-en-2-ylmethyl group attached to an acetamide nitrogen, with an indole moiety substituted at the 1-position by a 4-acetylamino group.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(2-bicyclo[2.2.1]hept-5-enylmethyl)acetamide

InChI

InChI=1S/C20H23N3O2/c1-13(24)22-18-3-2-4-19-17(18)7-8-23(19)12-20(25)21-11-16-10-14-5-6-15(16)9-14/h2-8,14-16H,9-12H2,1H3,(H,21,25)(H,22,24)

InChI Key

GJGLQCATHSKGRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3CC4CC3C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the acetylamino group. The bicyclic structure is then incorporated through a series of reactions involving cycloaddition and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification methods, and the minimization of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the acetylamino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylamino group may enhance the compound’s binding affinity and specificity. The bicyclic structure can influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structural Features

The target compound shares key features with several analogs:

  • Indole-acetamide backbone: Common in compounds like Y041-6230 (–15) and BG-Nor2 ().
  • Bicyclo[2.2.1]hept-5-en-2-yl groups: Present in BG-Nor2, CA-Nor2 (), and derivatives in .
  • Substituent variations : The bicyclo group distinguishes it from sulfur-containing analogs (e.g., Y041-6230’s phenylsulfanylethyl group) .
Table 1: Structural Comparison
Compound Name Core Structure Key Substituent(s) Molecular Formula (M+H+) Reference
Target Compound Indole-acetamide Bicyclo[2.2.1]hept-5-en-2-ylmethyl Not provided N/A
BG-Nor2 () Benzylguanine-acetamide Bicyclo[2.2.1]hept-5-en-2-yl C₁₅H₁₆N₉O₂⁺ (354.1421)
Y041-6230 (–15) Indole-acetamide Phenylsulfanylethyl C₂₀H₂₁N₃O₂S⁺ (Not given)
CA-Nor2 () Chlorohexyl-ethoxy-acetamide Bicyclo[2.2.1]hept-5-en-2-yl C₁₄H₁₅ClN₇O₂⁺ (348.0970)

Physicochemical Properties

Molecular Weight and Polarity

  • BG-Nor2: Lower molecular weight (354.1421 g/mol) due to a benzylguanine moiety, enhancing solubility .
  • Target Compound : Expected higher lipophilicity from the bicyclo group compared to Y041-6230’s polar sulfur group .
  • CA-Nor2: Incorporation of a chlorohexyl chain increases hydrophobicity .

Spectroscopic Data

  • HRMS: BG-Nor2 and CA-Nor2 show precise mass matches (e.g., 354.1423 observed vs. 354.1421 calculated) .
  • NMR: Bicyclo protons in CA-Nor2 appear as distinct multiplets (δ 1.2–3.0 ppm), consistent with rigid bicyclic systems .

Protein Labeling Potential

  • BG-Nor2 and CA-Nor2: Designed for self-labeling protein tags due to their reactive bicyclo groups, enabling site-specific conjugation .
  • Y041-6230 : Sulfur-containing analogs may exhibit altered pharmacokinetics (e.g., improved metabolic stability) .

Conformational Rigidity

The bicyclo group in the target compound likely enhances binding specificity compared to flexible chains in analogs like Y041-6230. This rigidity mimics natural ligands in enzyme active sites, as seen in ’s derivatives .

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